molecular formula C20H17ClINO2 B11029810 6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11029810
M. Wt: 465.7 g/mol
InChI Key: ZIKDUVMHABLAHL-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of pyrroloquinoline derivatives, which are known for their diverse pharmacological properties, including anticoagulant and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step reactions. One common method includes the condensation of 6-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with aromatic amines in refluxing methanol with catalytic amounts of acetic acid . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality control, and possibly using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanol, acetic acid, and various aromatic amines. The reactions typically occur under reflux conditions to ensure complete conversion of reactants to products.

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves the inhibition of blood coagulation factors Xa and XIa. These factors play a crucial role in the blood coagulation cascade, and their inhibition prevents the formation of blood clots without significantly affecting hemostasis . The compound interacts with the active sites of these enzymes, blocking their activity and thus exerting its anticoagulant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione lies in its specific substitution pattern, which imparts distinct biological activities. The presence of both chlorine and iodine atoms in the structure enhances its reactivity and potential as a pharmacologically active compound .

Properties

Molecular Formula

C20H17ClINO2

Molecular Weight

465.7 g/mol

IUPAC Name

9-(4-chlorophenyl)-6-iodo-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione

InChI

InChI=1S/C20H17ClINO2/c1-19(2)10-20(3,11-4-6-12(21)7-5-11)15-9-13(22)8-14-16(15)23(19)18(25)17(14)24/h4-9H,10H2,1-3H3

InChI Key

ZIKDUVMHABLAHL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=O)I)(C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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